molecular formula C12H15ClO B14056512 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one

Cat. No.: B14056512
M. Wt: 210.70 g/mol
InChI Key: SWROZEFBQLFJLF-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO It is a derivative of propiophenone, where the phenyl ring is substituted with a chloromethyl group at the 2-position and an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-(chloromethyl)-5-ethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the ketone group may participate in redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Chloromethyl)phenyl)propan-1-one: Lacks the ethyl group at the 5-position.

    1-(2-(Bromomethyl)-5-ethylphenyl)propan-1-one: Contains a bromomethyl group instead of a chloromethyl group.

    1-(2-(Chloromethyl)-5-methylphenyl)propan-1-one: Contains a methyl group instead of an ethyl group at the 5-position.

Uniqueness

1-(2-(Chloromethyl)-5-ethylphenyl)propan-1-one is unique due to the presence of both the chloromethyl and ethyl groups on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-ethylphenyl]propan-1-one

InChI

InChI=1S/C12H15ClO/c1-3-9-5-6-10(8-13)11(7-9)12(14)4-2/h5-7H,3-4,8H2,1-2H3

InChI Key

SWROZEFBQLFJLF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CCl)C(=O)CC

Origin of Product

United States

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